
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is an organic compound characterized by the presence of a dodecanoic acid chain attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dodecanol derivatives.
Substitution: Formation of the free amine after Boc group removal.
Aplicaciones Científicas De Investigación
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
12-(tert-Butoxycarbonyl)amino)dodecanoic acid: Similar structure but with an amino group instead of a phenyl ring.
4-(tert-Butoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a dodecanoic acid chain.
Uniqueness
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is unique due to its combination of a long aliphatic chain and a protected phenyl ring, making it versatile for various synthetic applications. Its structure allows for selective reactions and modifications, providing a valuable tool in organic synthesis and research .
Propiedades
Fórmula molecular |
C23H36O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]dodecanoic acid |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(26)20-17-15-19(16-18-20)13-11-9-7-5-4-6-8-10-12-14-21(24)25/h15-18H,4-14H2,1-3H3,(H,24,25) |
Clave InChI |
OBMAXDBHAVBDOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


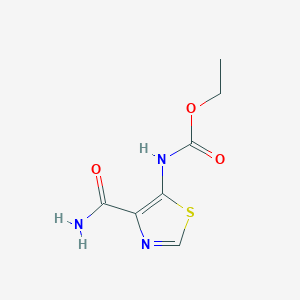
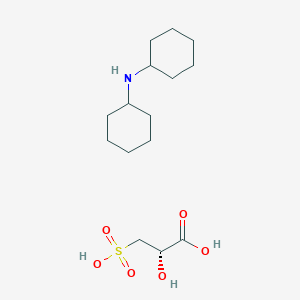
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
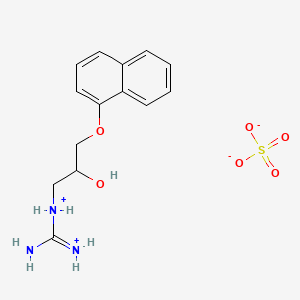
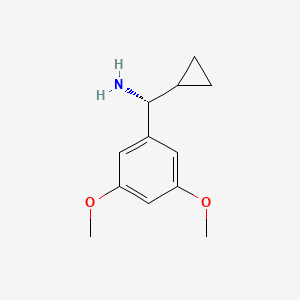
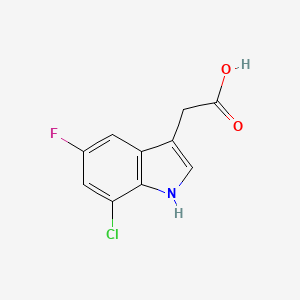
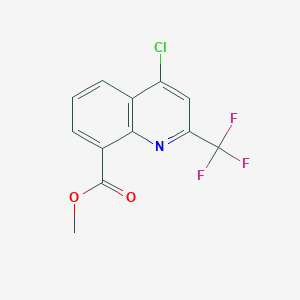
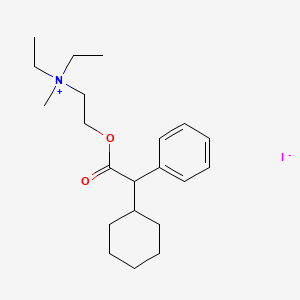
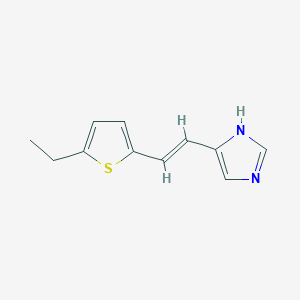
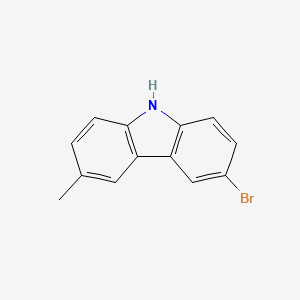
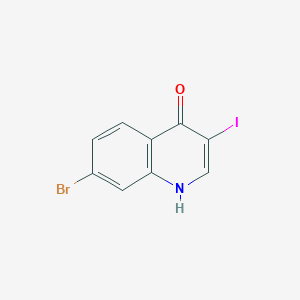

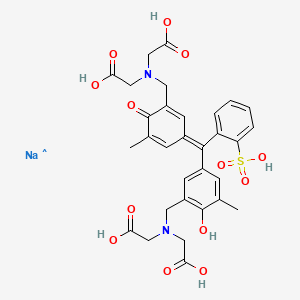
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
